Functional Antagonist Affinity (KB) at hMCHR1: hMCH-1R Antagonist 1 vs. Peptide 14 vs. S38151
In functional antagonism assays using cells expressing human MCHR1, hMCH-1R antagonist 1 (Compound 30) exhibits a KB of 3.6 nM, demonstrating high-affinity competitive antagonism [1]. By comparison, Peptide 14 from the same study achieves a KB of 0.9 nM (4-fold higher affinity), while the structurally distinct peptide antagonist S38151 (p-guanidinobenzoyl-[Des-Gly10]-MCH(7-17)) yields a KB of 4.3 nM in the [35S]-GTPγS binding assay [2]. Thus, hMCH-1R antagonist 1 occupies an intermediate affinity position among peptidic MCH-1R antagonists, offering a balance between the ultra-high affinity of Peptide 14 and the moderate affinity of S38151, which may be advantageous for reversible pharmacological blockade without prolonged receptor occupancy.
| Evidence Dimension | Functional antagonist affinity (KB) at hMCHR1 |
|---|---|
| Target Compound Data | KB = 3.6 nM |
| Comparator Or Baseline | Peptide 14: KB = 0.9 nM; S38151: KB = 4.3 nM |
| Quantified Difference | 4-fold lower affinity vs. Peptide 14; 1.2-fold higher affinity vs. S38151 |
| Conditions | hMCHR1-expressing cells; functional antagonism of MCH-induced response (Bednarek 2002); [35S]-GTPγS binding (S38151, PMID: 19591853) |
Why This Matters
This intermediate KB value positions hMCH-1R antagonist 1 as a tool compound for studies where ultra-high affinity (and potentially slow dissociation) of Peptide 14 may obscure acute pharmacological reversal, while providing sufficient potency to achieve full receptor blockade at nanomolar concentrations.
- [1] Bednarek MA, Hreniuk DL, Tan C, Palyha OC, MacNeil DJ, Van der Ploeg LHY, Howard AD, Feighner SD. Synthesis and biological evaluation in vitro of selective, high affinity peptide antagonists of human melanin-concentrating hormone action at human melanin-concentrating hormone receptor 1. Biochemistry. 2002;41(20):6383-6390. doi:10.1021/bi0200514 View Source
- [2] Audinot V, Lahaye C, Suply T, Rodriguez M, Beauverger P, Imbert J, Rique H, Nahon JL, Galizzi JP, Canet E, Levens N, Fauchere JL, Boutin JA. S38151 [p-guanidinobenzoyl-[Des-Gly10]-MCH(7-17)] is a potent and selective antagonist at the MCH1 receptor and has anti-feeding properties in vivo. Peptides. 2009;30(11):2071-2075. doi:10.1016/j.peptides.2009.04.025 View Source
